molecular formula C16H19NO6 B2969979 2-Methoxyethyl 5-((dimethylcarbamoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 896849-95-9

2-Methoxyethyl 5-((dimethylcarbamoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2969979
CAS No.: 896849-95-9
M. Wt: 321.329
InChI Key: OUDGGVPSPDDAIX-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 5-((dimethylcarbamoyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative characterized by a dimethylcarbamoyloxy substituent at the 5-position of the benzofuran core. This carbamate group distinguishes it from other benzofuran carboxylate esters, which typically feature ether, ester, or halogenated substituents.

Properties

IUPAC Name

2-methoxyethyl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6/c1-10-14(15(18)21-8-7-20-4)12-9-11(5-6-13(12)22-10)23-16(19)17(2)3/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDGGVPSPDDAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N(C)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methoxyethyl 5-((dimethylcarbamoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic derivative of benzofuran, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, cytotoxicity, and potential therapeutic applications, supported by relevant data tables and case studies.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of benzofuran derivatives on various cancer cell lines. For instance, a series of substituted benzofuran/oxadiazole hybrids demonstrated significant cytotoxicity against HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cell lines. The most active compounds exhibited IC50 values ranging from 3.27 to 9.71 μM, indicating strong potential for anticancer activity .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
6aHCT1169.71Inhibition of GSK3β
6bMIA PaCa27.48Induction of apoptosis
6cHCT1163.27Inhibition of NF-κB activity

The mechanism by which these compounds exert their cytotoxic effects often involves the modulation of key signaling pathways associated with cell survival and apoptosis. For example, inhibition of glycogen synthase kinase-3β (GSK3β) has been linked to increased apoptosis in cancer cells . This suggests that This compound may similarly affect these pathways.

Anticancer Studies

In a recent study focusing on benzofuran derivatives, researchers synthesized several compounds and assessed their anticancer properties through in vitro assays. The findings indicated that modifications to the benzofuran structure significantly influenced biological activity, particularly in terms of cytotoxicity and selectivity towards cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups attached to the benzofuran scaffold can enhance biological activity. For instance, the presence of dimethylcarbamoyl groups has been shown to improve binding affinity to target proteins involved in cancer progression .

Table 2: Structure-Activity Relationship Insights

Functional GroupEffect on Activity
DimethylcarbamoylIncreased binding affinity
MethoxyethylEnhanced solubility
Methyl substitutionImproved cytotoxicity

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 5-position of benzofuran derivatives significantly influences molecular weight, polarity, and stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties Evidence ID
Target Compound Dimethylcarbamoyloxy (O-CO-NMe₂) C₁₈H₂₁NO₆ (inferred) ~347.4 (estimated) Carbamate group; enhanced polarity and hydrolytic stability compared to esters. N/A
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methylbenzofuran-3-carboxylate 2-Chlorobenzyloxy C₂₀H₁₉ClO₅ 374.8 Chlorine increases lipophilicity; moderate polarity.
2-Methoxyethyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methylbenzofuran-3-carboxylate 3,4-Dimethoxybenzoyloxy C₂₁H₂₂O₇ 386.4 Electron-donating methoxy groups may enhance solubility.
Ethyl 5-[(4-fluorobenzyl)oxy]-2-methylbenzofuran-3-carboxylate 4-Fluorobenzyloxy C₁₉H₁₇FO₄ 328.3 Fluorine substituent improves metabolic stability.
2-Methoxyethyl 5-((5-nitrofuran-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate 5-Nitrofuran-2-carbonyloxy C₁₉H₁₈N₂O₉ 418.4 Nitro group confers electron-withdrawing effects; potential redox activity.
2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methylbenzofuran-3-carboxylate 2,6-Dichlorobenzyloxy C₂₀H₁₈Cl₂O₅ 409.3 Dichloro substitution increases molecular weight and hydrophobicity.
Key Observations:

Substituent Effects on Polarity: Carbamates (e.g., target compound) are more polar than esters (e.g., ethyl 5-[(4-fluorobenzyl)oxy] derivative ) due to the presence of the amide group.

Stability :

  • Carbamates are generally more hydrolytically stable than esters, which may undergo cleavage under acidic/basic conditions .
  • Nitro groups (e.g., 5-nitrofuran derivative ) may confer instability under reductive environments.

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